N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
4-methylbenzylthioacetamide , is an organic compound. Let’s explore its properties, synthesis, and applications.
Properties
Molecular Formula |
C22H25N5O2S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[(Z)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O2S/c1-4-27-21(17-12-10-16(3)11-13-17)25-26-22(27)30-15-20(28)24-23-14-18-8-6-7-9-19(18)29-5-2/h6-14H,4-5,15H2,1-3H3,(H,24,28)/b23-14- |
InChI Key |
FXZUKJCZIIMXJB-UCQKPKSFSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC=C2OCC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methylbenzylthioacetamide typically involves the reaction of benzylamine with thionyl chloride. Here are the steps:
- Benzylamine is slowly added to sulfuryl chloride (SOCl₂) at low temperatures.
- The reaction temperature gradually increases to room temperature while stirring.
- After a certain period, the reaction mixture is washed with cold water to remove excess sulfuryl chloride, followed by purification using alcohol.
Chemical Reactions Analysis
Reactivity: 4-methylbenzylthioacetamide contains both a sulfonamide functional group and an aromatic amine group. It is a volatile liquid, soluble in water, and readily dissolves in most organic solvents.
Common Reactions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
4-methylbenzylthioacetamide finds applications in various fields:
Photocuring Agent: It serves as a photocuring agent, used in the solidification of photosensitive resins.
Chemical Research: Researchers explore its reactivity and applications in synthetic chemistry.
Biological Studies: It may have biological activity, warranting further investigation.
Mechanism of Action
The exact mechanism by which 4-methylbenzylthioacetamide exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds: While 4-methylbenzylthioacetamide is unique, other related compounds include
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
